molecular formula C8H16O2 B2726616 (2S)-2-(Oxan-4-yl)propan-1-ol CAS No. 2248197-91-1

(2S)-2-(Oxan-4-yl)propan-1-ol

Cat. No.: B2726616
CAS No.: 2248197-91-1
M. Wt: 144.214
InChI Key: UHPCGDMDBFXQQY-SSDOTTSWSA-N
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Description

(2S)-2-(Oxan-4-yl)propan-1-ol is a chiral secondary alcohol characterized by a tetrahydropyran (oxane) ring substituted at the 4-position and a hydroxymethyl group in the (2S) configuration. Its molecular formula is C₈H₁₆O₂ (molecular weight: 144.21 g/mol). Limited pharmacological data are available for this compound, but its structural analogs suggest possible applications in medicinal chemistry or as intermediates in synthetic pathways .

Properties

IUPAC Name

(2S)-2-(oxan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(6-9)8-2-4-10-5-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCGDMDBFXQQY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxan-4-yl)propan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(Oxan-4-yl)propan-1-ol may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are various alcohol derivatives.

    Substitution: The major products are compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

(2S)-2-(Oxan-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxan-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The tetrahydropyran ring structure also plays a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (2S)-2-(Oxan-4-yl)propan-1-ol with structurally related propanol derivatives:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features Pharmacological Activity
(2S)-2-(Oxan-4-yl)propan-1-ol C₈H₁₆O₂ 144.21 Oxane ring, primary alcohol Chiral center at C2, oxane at C2 Not explicitly reported
(1R,2S)-2-(tert-Butylamino)-1-(3-chloro-phenyl)propan-1-ol C₁₃H₂₀ClNO 241.76 Chlorophenyl, tert-butylamino Bulky substituents (Cl, tert-butyl) Catalog compound (no data)
(S)-1-(4-iodo-phenyl)-propan-1-ol C₉H₁₁IO 262.09 Iodophenyl, secondary alcohol Electron-rich aromatic ring Catalog compound (no data)
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol C₁₈H₂₆FNO₄ 347.41 Morpholine, fluoro-methoxyphenyl Dual heterocycles (oxane, morpholine) Antidepressant activity
Key Observations:
  • Heterocyclic Influence : The antidepressant compound combines oxane and morpholine rings, enabling dual interactions with central nervous system (CNS) targets. In contrast, (2S)-2-(Oxan-4-yl)propan-1-ol lacks such complexity, likely limiting its CNS activity.
  • Chirality: All listed compounds are chiral, with stereochemistry impacting biological activity. For example, the (1R,2S) configuration in may influence adrenoceptor binding, though this remains unverified.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity:
  • (1R,2S)-2-(tert-Butylamino)-1-(3-chloro-phenyl)propan-1-ol : Higher logP (~3.5) owing to the chlorophenyl and tert-butyl groups, suggesting poor aqueous solubility.
  • Antidepressant Analogue : Enhanced solubility via morpholine’s polarity, balancing its fluoro-methoxyphenyl hydrophobicity.
Receptor Binding and Activity:
  • Compounds with amino groups (e.g., ) may exhibit α-/β-adrenoceptor affinity, as seen in structurally related antiarrhythmic agents .
  • The antidepressant likely targets serotonin or norepinephrine transporters, leveraging its morpholine and fluoro-methoxyphenyl motifs.

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